molecular formula C12H14O5S B13752526 methyl 3-hydroxy-5,6-dimethoxy-2H-1-benzothiophene-3-carboxylate CAS No. 26759-48-8

methyl 3-hydroxy-5,6-dimethoxy-2H-1-benzothiophene-3-carboxylate

Cat. No.: B13752526
CAS No.: 26759-48-8
M. Wt: 270.30 g/mol
InChI Key: BJJCMORSPADXBG-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5,6-dimethoxy-2H-1-benzothiophene-3-carboxylate is a chemical compound with the molecular formula C12H12O5S It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-hydroxy-5,6-dimethoxy-2H-1-benzothiophene-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzaldehyde and 2,3-dimethoxythiophene.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions to form the benzothiophene ring.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5,6-dimethoxy-2H-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted benzothiophene derivatives with various functional groups.

Scientific Research Applications

Methyl 3-hydroxy-5,6-dimethoxy-2H-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-5,6-dimethoxy-2H-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
  • Methyl 3-hydroxy-1-benzofuran-2-carboxylate
  • Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
  • 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid
  • Ethyl 3-hydroxy-1-benzothiophene-2-carboxylate 1,1-dioxide

Uniqueness

Methyl 3-hydroxy-5,6-dimethoxy-2H-1-benzothiophene-3-carboxylate is unique due to its specific substitution pattern on the benzothiophene ring, which imparts distinct chemical and biological properties

Properties

26759-48-8

Molecular Formula

C12H14O5S

Molecular Weight

270.30 g/mol

IUPAC Name

methyl 3-hydroxy-5,6-dimethoxy-2H-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C12H14O5S/c1-15-8-4-7-10(5-9(8)16-2)18-6-12(7,14)11(13)17-3/h4-5,14H,6H2,1-3H3

InChI Key

BJJCMORSPADXBG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(CS2)(C(=O)OC)O)OC

Origin of Product

United States

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